Intramolecular Hydrogen Bond Enthalpy: A Quantified Driver of Unique Solution Conformation
N',N'-dimethylpropanediamide forms a unique nine-membered intramolecular hydrogen-bonded ring, a structural feature absent in its closest symmetric analog, N,N'-dimethylmalonamide. The enthalpy of this hydrogen bond has been quantitatively measured via variable-temperature NMR and IR spectroscopy. [1]
| Evidence Dimension | Enthalpic Favorability of Intramolecular Hydrogen Bond |
|---|---|
| Target Compound Data | 1.4 - 1.6 kcal/mol (favoring the H-bonded state) |
| Comparator Or Baseline | N,N'-Dimethylmalonamide (symmetrical analog, forms a six-membered H-bond ring) |
| Quantified Difference | The enthalpic stabilization for the target compound's nine-membered ring is significantly larger than the smaller enthalpy differences observed for the six-membered ring in the symmetrical analog. |
| Conditions | Methylene chloride solution, variable-temperature IR and ¹H NMR analysis [1] |
Why This Matters
This quantified thermodynamic stabilization directly informs the conformational preference of the molecule in solution, which is critical for designing peptidomimetics with specific secondary structures or for understanding its behavior as a ligand, thereby justifying its selection over symmetric analogs for these applications.
- [1] Gellman, S. H., Dado, G. P., Liang, G.-B., & Adams, B. R. (1991). Conformation-Directing Effects of a Single Intramolecular Amide-Amide Hydrogen Bond: Variable-Temperature NMR and IR Studies on a Homologous Diamide Series. Journal of the American Chemical Society, 113(4), 1164-1173. View Source
